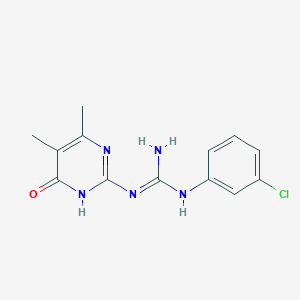![molecular formula C15H19N3O3 B6021920 2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as PDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PDP belongs to the class of pyrimidinone derivatives, which have been shown to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation and survival. It also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It also increases the activity of antioxidant enzymes and reduces the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone is its high yield and purity, which makes it more accessible for scientific research. It also exhibits potent anti-cancer and neuroprotective properties, making it a promising candidate for drug development.
However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo. It also requires further research to understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to optimize the synthesis method and improve the bioavailability of this compound.
Another area of research is the elucidation of the mechanism of action of this compound. Understanding the signaling pathways and molecular targets of this compound will provide insights into its therapeutic potential and potential side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its synthesis method has been optimized, and it exhibits potent anti-cancer and neuroprotective properties. Further research is needed to understand its mechanism of action and develop this compound-based drugs for clinical use.
Synthesemethoden
The synthesis of 2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the reaction of 2,5-dimethoxyaniline with propyl isocyanate, followed by cyclization with cyanogen bromide. The resulting compound is then treated with sodium hydroxide to yield this compound in high yield and purity. The synthesis method has been optimized to produce this compound on a larger scale, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. It exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of oncogenes.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of these diseases.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-5-10-8-14(19)18-15(16-10)17-12-9-11(20-2)6-7-13(12)21-3/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFSKQCWWGPZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021838.png)
![N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B6021848.png)
![ethyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6021853.png)
![2-(4-amino-3,5-dichlorophenyl)-5-bromo-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B6021861.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6021863.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-indazole-3-carboxamide](/img/structure/B6021872.png)
![N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6021880.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021883.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6021892.png)
![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)

![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)

![3-(2-hydroxyphenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6021914.png)